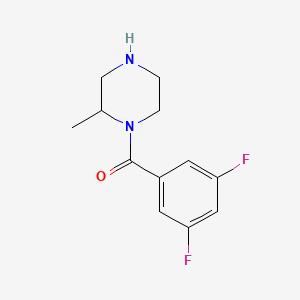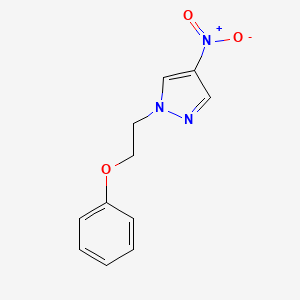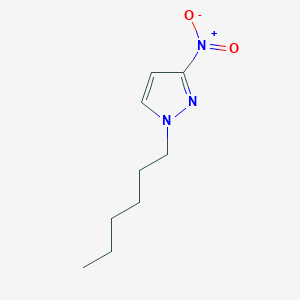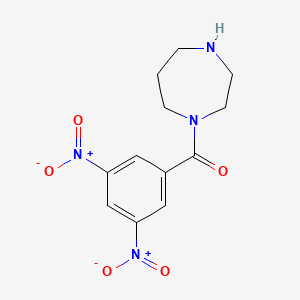![molecular formula C9H6Br3N3 B6362102 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-09-1](/img/structure/B6362102.png)
3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the triazole ring and a bromophenylmethyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole structure.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.
作用機序
Target of Action
Triazole compounds are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are often involved in hydrogen bonding due to the presence of nitrogen atoms, which can lead to interactions with biological targets .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Triazole compounds are known to have a wide range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of triazole compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and 2-bromoacetophenone can yield the triazole ring.
-
Substitution Reaction: : The bromophenylmethyl group can be introduced through a substitution reaction involving the triazole ring and a suitable bromophenylmethyl halide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound without bromine substitutions.
3,5-Dibromo-1H-1,2,4-triazole: Lacks the bromophenylmethyl group.
1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazole: Lacks the bromine atoms at the 3 and 5 positions.
Uniqueness
- The presence of both bromine atoms and the bromophenylmethyl group in 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole enhances its biological activity and specificity compared to similar compounds.
- The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3,5-dibromo-1-[(2-bromophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-4-2-1-3-6(7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPVPCAVDANKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)
amine](/img/structure/B6362052.png)
![propyl[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6362063.png)


![Propyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6362077.png)
![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![propyl[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B6362092.png)
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
